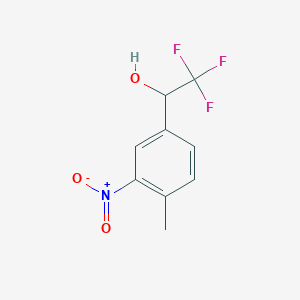

1-(1,3,4-Oxadiazol-2-yl)cyclopropanecarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

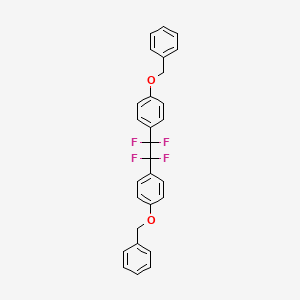

1-(1,3,4-Oxadiazol-2-yl)cyclopropanecarboxylic acid is a compound that includes a heterocyclic moiety known as 1,3,4-oxadiazole . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . These structures have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives involves various methods . These compounds could be used in the future in medicine and agriculture based on these techniques . A convenient and efficient route has been developed to synthesize 1,3,4-oxadiazol-2 (3H)-ones from CO2, hydrazines and aryl or aliphatic aldehydes .Molecular Structure Analysis

The oxadiazole molecule is composed of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . Structures of this type have been successfully used in the treatment of various diseases in humans and animals .Chemical Reactions Analysis

Due to the different arrangement of the hetero-atoms, oxadiazoles exist in different isomeric forms, e.g., 1,3,4-oxadiazole, 1,2,3-oxadiazole, 1,2,4-oxadiazole and 1,2,5-oxadiazole . Aromatic systems are so-called azoxins, while five-membered cyclic molecules with the same number of nitrogen and oxygen atoms that have been partially reduced .科学的研究の応用

Anticancer Activity

1,3,4-Oxadiazole derivatives have been synthesized and investigated for their antiproliferative potential . Certain analogues have shown comparable efficacy within the IC50 range (1 to 7 μM), when compared with doxorubicin, a reference drug .

Antimicrobial Activity

These compounds have demonstrated potent antimicrobial activity against different bacterial and fungal strains . They have shown significant activity against Staphylococcus aureus, Staphylococcus epidermidis, and Escherichia coli .

Antioxidant Potential

1,3,4-Oxadiazole derivatives have also been explored for their antioxidant potential . In a DPPH assay, one of the analogues was found to be the most potent derivative when compared with the positive control, ascorbic acid .

Anti-inflammatory Property

Literature studies highlight that 1,3,4-oxadiazole has been widely explored for its anti-inflammatory property . It provides a scaffold on which pharmacophores can be arranged to afford potent and selective drugs .

Antiviral and Anti-HIV Activity

1,3,4-Oxadiazole derivatives have been reported for their antiviral and anti-HIV properties . They have been successfully used in the treatment of various diseases in humans and animals .

Agriculture Applications

Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity . They play an important role in modern agriculture .

作用機序

Target of Action

Compounds containing the 1,3,4-oxadiazole moiety have been reported to exhibit significant inhibitory activity against various enzymes . For instance, some 1,3,4-oxadiazole derivatives have been evaluated as acetylcholinesterase inhibitors , which play a crucial role in the treatment of Alzheimer’s disease.

Mode of Action

1,3,4-oxadiazole derivatives have been reported to interact with crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase . This interaction inhibits the enzyme’s activity, leading to an increase in the concentration of acetylcholine in the brain, which can alleviate the symptoms of Alzheimer’s disease.

Biochemical Pathways

It is known that acetylcholinesterase inhibitors, like some 1,3,4-oxadiazole derivatives, affect the cholinergic pathway . By inhibiting acetylcholinesterase, these compounds prevent the breakdown of acetylcholine, a neurotransmitter involved in memory and learning, thereby enhancing cholinergic transmission.

Pharmacokinetics

In silico sadme calculations conducted on some 1,3,4-oxadiazole derivatives have shown these compounds to be safe and have good hydrophilicity , which could potentially impact their bioavailability.

Result of Action

Some 1,3,4-oxadiazole derivatives have been reported to show significant acetylcholinesterase inhibitory activity . This inhibition can lead to an increase in the concentration of acetylcholine in the brain, potentially alleviating the symptoms of Alzheimer’s disease.

将来の方向性

Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are sought . These compounds could be used in the future in medicine and agriculture based on these techniques . The focus of future research could be to highlight the anticancer potential, molecular docking, and SAR studies of 1,3,4-oxadiazole derivatives by inhibiting specific cancer biological targets .

特性

IUPAC Name |

1-(1,3,4-oxadiazol-2-yl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c9-5(10)6(1-2-6)4-8-7-3-11-4/h3H,1-2H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGBACOILGBKPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NN=CO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3,4-Oxadiazol-2-yl)cyclopropanecarboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7R,9aR)-t-Butyl 7-(aminomethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B6316702.png)

![[(2S,4S)-4-(Dimethylamino)-2-pyrrolidinyl]methanol dihydrochloride](/img/structure/B6316725.png)

![2-(Phenylthio)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B6316740.png)